3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C22H20F3NO4 and its molecular weight is 419.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Tautomerization
The synthesis of hydroxylated isoflavones bearing heterocyclic hemi-aminals, including chromeno[8,7-e][1,3]oxazin-4-ones, demonstrates the chemical versatility of these compounds. Aminomethylation of hydroxylated isoflavones in the presence of formaldehyde leads to chromeno[8,7-e][1,3]oxazin-4-ones, showcasing a method to generate structurally diverse heterocycles. These compounds exhibit interesting tautomeric behaviors influenced by solvent polarity and electronic effects, as detailed in studies by Frasinyuk et al. (2015) (Frasinyuk et al., 2015).
Structural and Catalytic Applications
Research on chromeno[8,7-e][1,3]oxazin-4-one derivatives extends to their structural characterization and potential catalytic uses. For example, the study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs has shed light on the crystal structures of these compounds, suggesting implications for material science and drug design due to their stable conformations and potential for intermolecular interactions (Reis et al., 2013) (Reis et al., 2013).
Pharmacological Activities
Although the request excludes drug-related information, it is worth noting that the structural framework of chromeno[8,7-e][1,3]oxazin-4-one derivatives has been explored for pharmacological activities. Studies such as those by Mahmoud et al. (2017), which focus on the synthesis and evaluation of related compounds for antioxidant and anticancer activities, underscore the potential biomedical relevance of these molecules (Mahmoud et al., 2017).
Advanced Synthesis Techniques
Recent advances in synthesis techniques for chromeno[8,7-e][1,3]oxazin-4-one derivatives highlight the ongoing interest in these compounds. For instance, the one-pot, chromatography-free synthesis of new chromeno[4,3-e][1,3]oxazine derivatives using TiO2 nanopowder as a catalyst offers a novel approach to their preparation, emphasizing the efficiency and environmental friendliness of modern synthetic methodologies (Mondal et al., 2014) (Mondal et al., 2014).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-propan-2-yl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c1-12(2)26-10-16-17(29-11-26)9-8-15-19(27)18(13-4-6-14(28-3)7-5-13)21(22(23,24)25)30-20(15)16/h4-9,12H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNHJPJOLYFQPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C(F)(F)F)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.